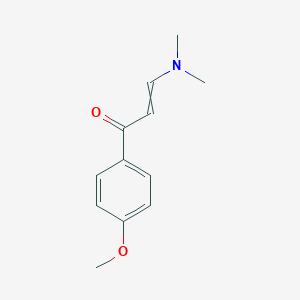

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Vue d'ensemble

Description

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a dimethylamino group and a methoxy group attached to the phenyl ring, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3-dimethylaminopropiophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Reaction Scheme: [ \text{4-Methoxybenzaldehyde} + \text{3-Dimethylaminopropiophenone} \xrightarrow{\text{NaOH}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and automated systems can further improve the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the double bond, leading to the formation of various oxidized products.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Products may include 4-methoxybenzoic acid or other oxidized derivatives.

Reduction: The major product is 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one.

Substitution: Various substituted chalcones depending on the nucleophile used.

Applications De Recherche Scientifique

Electronic Materials

DMP plays a crucial role in the field of electronic chemicals. Its properties make it suitable for various applications:

- Printed Circuit Boards (PCBs) : DMP is used in the manufacturing of PCBs due to its compatibility with other compounds, contributing to the production of stable and reliable photoresists and electronic coatings. These materials are essential for ensuring the quality and performance of electronic devices .

- Electronic Packaging : DMP serves as a key component in adhesives and sealants used in electronic packaging materials. Its good adhesion and sealing properties enhance the protection and fixation of electronic components, facilitating effective signal and power transmission .

Recent studies have highlighted the neuroprotective potential of DMP against cognitive deficits induced by substances like ketamine. Research indicates that DMP can restore cholinergic alterations in various brain regions, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

- Case Study : A study published in 2022 demonstrated that DMP exhibited significant neuroprotective properties in an animal model, effectively reversing cognitive impairments associated with ketamine administration. The compound was found to be non-toxic during treatment, indicating its safety for potential human health applications .

Laser Dye Synthesis

DMP has been investigated as a new laser dye material. Its properties allow for enhanced performance in laser applications:

- Laser Medium : The compound has been synthesized and characterized for its use as a laser dye, showing favorable optical properties compared to conventional organic dyes. It exhibits a greater polarity and quantum yield of fluorescence, making it suitable for advanced photonic applications .

Table 2: Optical Properties of DMP as a Laser Dye

| Property | Value |

|---|---|

| Quantum Yield | High |

| Stokes Shift | Significant |

| Polarity Comparison | Greater than traditional dyes |

Safety and Handling Considerations

While DMP has promising applications, handling precautions are necessary due to its irritant classification:

- Potential Risks : Skin and eye irritation may occur upon contact. Additionally, harmful gases could be released during volatilization or heating, necessitating good ventilation during use .

-

Recommended Safety Measures :

- Use appropriate personal protective equipment (PPE), including gloves and goggles.

- Ensure adequate ventilation when handling or storing the compound.

- Monitor physical conditions closely while using DMP.

Mécanisme D'action

The mechanism of action of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the α,β-unsaturated carbonyl system, which can react with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Dimethylamino)-1-phenylprop-2-en-1-one: Lacks the methoxy group, resulting in different chemical properties and reactivity.

3-(Dimethylamino)-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains a hydroxy group instead of a methoxy group, which can affect its solubility and reactivity.

3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one: The presence of a chloro group can influence its chemical behavior and biological activity.

Uniqueness

The presence of both the dimethylamino and methoxy groups in 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one imparts unique electronic and steric effects, making it distinct from other similar compounds. These functional groups can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications in research and industry.

Activité Biologique

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antiproliferative effects against various cancer cell lines, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a dimethylamino group and a methoxy-substituted phenyl ring, which are critical for its biological activity. The presence of these functional groups enhances the compound's ability to interact with biological targets.

Biological Activity Overview

Research has demonstrated that chalcone derivatives, including this compound, exhibit various biological activities such as:

- Antiproliferative Activity : The compound has shown significant inhibitory effects on cancer cell proliferation. For instance, studies indicate that it can reduce cell viability in human cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells.

- Mechanism of Action : The antiproliferative effects are primarily attributed to the inhibition of tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for the development of new anticancer therapies.

Antiproliferative Studies

A comparative study evaluated the antiproliferative activity of various chalcone derivatives against multiple cancer cell lines. The results are summarized in Table 1:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3d | HeLa | 0.038 | Inhibition of tubulin assembly |

| 3d | A549 | 0.043 | Inhibition of tubulin assembly |

| 3d | MDA-MB-231 | >10 | Reduced potency due to structural changes |

| Reference | CA-4 | 0.004 | Known potent inhibitor |

Table 1: Antiproliferative activity of this compound compared to CA-4.

Case Studies

In vitro studies have highlighted the compound's selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. For example:

- HeLa Cells : Treatment with this compound resulted in a significant reduction in mitochondrial membrane potential, indicating the induction of apoptosis.

Spectral Characteristics

The photophysical properties of the compound have also been investigated. Studies revealed that the dimethylamino group enhances intramolecular charge transfer, leading to improved fluorescence properties which can be useful for imaging applications in biological systems.

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-9H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNAUCNJLHEGGF-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.